molecular formula C14H16Cl3NO4S B12207295 Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-3-carboxylate

Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-3-carboxylate

Cat. No.: B12207295
M. Wt: 400.7 g/mol
InChI Key: IDMLTGATNSENBK-UHFFFAOYSA-N
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Description

Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the sulfonyl group.

Scientific Research Applications

Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-3-carboxylate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    1-(2,4,5-Trichlorobenzenesulfonyl)piperidine: Lacks the ester group, affecting its solubility and reactivity.

Uniqueness

Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and ester groups allows for diverse applications in various fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H16Cl3NO4S

Molecular Weight

400.7 g/mol

IUPAC Name

ethyl 1-(2,4,5-trichlorophenyl)sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C14H16Cl3NO4S/c1-2-22-14(19)9-4-3-5-18(8-9)23(20,21)13-7-11(16)10(15)6-12(13)17/h6-7,9H,2-5,8H2,1H3

InChI Key

IDMLTGATNSENBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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